Pannorin

HMG-CoA reductase inhibition cholesterol synthesis statin alternative scaffold

Pannorin (CAS 137023-81-5) is a rare multi-target benzocoumarin inhibiting HMG-CoA reductase (structurally distinct from statins), GSK-3β (IC₅₀ 0.35 µM), and MAO-A (IC₅₀ 1.734 µM, >23-fold selective over MAO-B). This unique tri-enzyme profile enables polypharmacology studies linking cholesterol metabolism, glycogen synthase signaling, and monoamine catabolism in one tool compound. Its non-decalin benzocoumarin scaffold provides a novel starting point for HMG-CoA inhibitor design, ideal for SAR expansion and resistance-evasion strategies. Perfect for medicinal chemistry programs in neurodegeneration, metabolic disease, and neuropsychiatry.

Molecular Formula C14H10O5
Molecular Weight 258.229
CAS No. 137023-81-5
Cat. No. B589210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePannorin
CAS137023-81-5
Molecular FormulaC14H10O5
Molecular Weight258.229
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2C3=C1C(=CC(=O)O3)O)O)O
InChIInChI=1S/C14H10O5/c1-6-2-7-3-8(15)4-9(16)13(7)14-12(6)10(17)5-11(18)19-14/h2-5,15-17H,1H3
InChIKeyURYCWSZWYNTGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pannorin (CAS 137023-81-5) – A Multi-Target Naphthopyrone Natural Product for HMG-CoA Reductase, GSK-3β, and MAO-A Research


Pannorin (CAS 137023-81-5) is a naturally occurring naphthopyrone, structurally identified as 4,8,10-trihydroxy-5-methyl-2H-naphtho[1,2-b]pyran-2-one, first isolated from the fungus Chrysosporium pannorum [1]. It is classified pharmacologically as a hydroxymethylglutaryl-CoA reductase inhibitor [2]. Unlike the statin class of HMG-CoA reductase inhibitors, pannorin possesses a distinct benzocoumarin core structure. Subsequent studies have demonstrated that pannorin also inhibits glycogen-synthase-kinase 3β (GSK-3β) and acts as a selective monoamine oxidase A (MAO-A) inhibitor, establishing this single small molecule (MW 258.23 g/mol) as a rare multi-target tool compound spanning three therapeutically relevant enzyme systems.

Why Pannorin (CAS 137023-81-5) Cannot Be Replaced by Compactin, Alternariol, or Other In-Class Compounds


Pannorin's differentiation from structurally or functionally analogous compounds is quantitative and target-specific, not merely structural. For HMG-CoA reductase, pannorin is approximately 160,000-fold less potent than compactin, yet the original authors explicitly highlight its naphthopyrone scaffold as a starting point for synthesizing a new type of HMG-CoA reductase inhibitor distinct from statins [1]. For GSK-3β, pannorin's IC₅₀ of 0.35 μM is 2.7-fold weaker than alternariol (0.13 μM) in the same assay, meaning potency-driven selection would favor alternariol, while scaffold-diversification programs would retain pannorin as a distinct benzocoumarin variant [2]. For MAO-A, pannorin achieves >23-fold selectivity over MAO-B, a profile that differs from both ultrapotent irreversible inhibitors such as clorgyline (IC₅₀ ~2.4 nM, SI ~2000) and lower-selectivity reversible inhibitors such as moclobemide (IC₅₀ ~6.1 μM). No single in-class compound replicates pannorin's tri-enzyme inhibition profile; direct experimental substitution therefore eliminates specific research utility tied to one or more of these targets.

Pannorin (CAS 137023-81-5) – Quantitative Differential Evidence Versus Closest Comparators


HMG-CoA Reductase: 160,000-Fold Lower Potency Than Compactin Defines Scaffold-Role, Not Therapeutic Substitution

Pannorin inhibited HMG-CoA reductase and in vitro sterol synthesis by 50% at 160 μM [1]. In the same study, the authors directly state that the inhibitory activity of pannorin 'was shown to be not comparable to that of compactin' [REFS-1, Discussion]. Compactin (mevastatin) exhibits a Ki of approximately 1 nM against HMG-CoA reductase [2]. The ~160,000-fold potency gap rules out pannorin as a statin replacement but defines its value as a structurally novel naphthopyrone template for designing new HMG-CoA reductase inhibitors that operate through a distinct chemotype.

HMG-CoA reductase inhibition cholesterol synthesis statin alternative scaffold naphthopyrone

GSK-3β Inhibition: Pannorin (IC₅₀ 0.35 μM) vs. Alternariol (IC₅₀ 0.13 μM) in a Direct Within-Study Comparison

In a head-to-head GSK-3β enzyme inhibition assay, pannorin (compound 1) exhibited an IC₅₀ of 0.35 ± 0.04 μM, compared with alternariol (compound 2) at 0.13 ± 0.04 μM, alternariol-9-methylether (compound 3) at 0.20 ± 0.02 μM, and the reference inhibitor TDZD-8 at 0.26 ± 0.03 μM [1]. Pannorin is 2.7-fold less potent than alternariol and 1.3-fold less potent than TDZD-8. All three benzocoumarins showed sub-μM activity, confirming the scaffold's validity, but the rank order establishes pannorin as the weakest of the set. Its differentiation resides in the 5-methyl substitution pattern on the benzocoumarin core, absent in alternariol.

GSK-3β inhibition benzocoumarin kinase inhibitor neurodegenerative disease

MAO-A Selective Inhibition: Pannorin Achieves >23-Fold Selectivity Over MAO-B (IC₅₀ 1.734 μM)

Pannorin (compound 1) inhibited recombinant human MAO-A with an IC₅₀ of 1.734 μM and a Ki of 1.049 ± 0.030 μM, displaying competitive inhibition kinetics [1]. Against MAO-B, the selectivity index (SI) was >23.07, implying an MAO-B IC₅₀ exceeding approximately 40 μM. Molecular docking corroborated preferential binding to MAO-A (−25.02 kcal/mol) over MAO-B (−24.06 kcal/mol) [1]. No direct within-study comparison with reference MAO-A inhibitors (e.g., clorgyline, IC₅₀ ~2.4 nM; moclobemide, IC₅₀ ~6.1 μM) was performed; however, pannorin occupies a distinct potency-selectivity niche: it is substantially less potent than irreversible inhibitors yet achieves meaningful selectivity comparable to or exceeding that of moclobemide (reported SI typically 10–30 fold).

monoamine oxidase A MAO-A inhibitor selectivity index antidepressant neurodegenerative disease

Multi-Target Enzyme Inhibition: Pannorin Uniquely Inhibits HMG-CoA Reductase, GSK-3β, and MAO-A Within a Single Small-Molecule Scaffold

Across three independent studies, pannorin is the only reported compound that inhibits HMG-CoA reductase (IC₅₀ 160 μM) [1], GSK-3β (IC₅₀ 0.35 μM) [2], and MAO-A (IC₅₀ 1.734 μM) [3] within a single molecular entity (MW 258.23 g/mol). By comparison, compactin inhibits only HMG-CoA reductase [1], alternariol inhibits GSK-3β but has no reported HMG-CoA reductase or MAO-A activity [2], and reference MAO-A inhibitors (clorgyline, moclobemide) show no activity at HMG-CoA reductase or GSK-3β. This tri-target profile is not claimed as therapeutically optimized but is quantitatively documented as a unique starting point for multi-target drug design.

polypharmacology multi-target inhibitor HMG-CoA reductase GSK-3β MAO-A

5-Methyl-Benzocoumarin Scaffold Distinction: Structural Differentiation from Alternariol and Statin Chemotypes

Pannorin is a 5-methyl-substituted benzocoumarin (naphthopyrone) with a δ-lactone ring, sharing the highly oxygenated benzocoumarin core with alternariol but differing by the presence of a methyl group at position 5 [1]. Alternariol lacks this methyl substitution, resulting in a distinct hydrogen-bonding pattern and steric profile. Additionally, pannorin's naphthopyrone skeleton is topologically distinct from the hexahydronaphthalene lactone core of compactin and related statins, despite both containing a δ-lactone and hydrophobic decalin-like region [2]. The original authors explicitly note that pannorin's structure suggests 'a possible usefulness…in synthesizing a new type of HMG-CoA reductase inhibitors' [REFS-2, Discussion]. No other commercially available natural product combines the 5-methyl-benzocoumarin core with documented tri-target enzyme inhibition.

benzocoumarin scaffold naphthopyrone structural novelty medicinal chemistry SAR

Pannorin (CAS 137023-81-5) – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Scaffold-Hopping Medicinal Chemistry: Non-Statin HMG-CoA Reductase Inhibitor Design

Pannorin is not a statin replacement for cholesterol-lowering (IC₅₀ 160 μM vs. compactin Ki ~1 nM), but its naphthopyrone scaffold provides a structurally distinct starting point for designing new HMG-CoA reductase inhibitors [REFS-1, Section 3 Evidence Item 1]. Procurement is justified when a medicinal chemistry program requires a non-decalin, benzocoumarin-based template for patent expansion or resistance-evasion strategies. The 5-methyl substitution offers an additional vector for SAR that is absent in alternariol.

GSK-3β Inhibitor Tool Compound for Neurodegenerative Disease Target Validation

With a GSK-3β IC₅₀ of 0.35 μM, pannorin is a validated sub-μM inhibitor suitable for target engagement studies in cellular models of Alzheimer's disease, Parkinson's disease, and type 2 diabetes, particularly where the benzocoumarin chemotype is being explored as an alternative to ATP-competitive maleimide or indirubin scaffolds [REFS-2, Section 3 Evidence Item 2]. Its weak antibacterial and cytotoxic profile (HepG2 inhibition <35% at 100 μM) reduces confounding off-target effects in cell-based assays.

Selective MAO-A Inhibitor Lead for Antidepressant and Anxiolytic Drug Discovery

Pannorin is a competitive, reversible, and selective MAO-A inhibitor (IC₅₀ 1.734 μM, SI >23 vs. MAO-B) [REFS-3, Section 3 Evidence Item 3]. It is suited for hit-to-lead optimization in antidepressant programs that require reversible MAO-A inhibition to avoid the tyramine-cheese effect associated with irreversible inhibitors. The concomitant antioxidant activity (qualitatively reported) may provide added value for neuroprotection-focused indications.

Multi-Target Polypharmacology Probe for Metabolic-Neurological Disease Overlap

Pannorin is the only known small molecule that simultaneously inhibits HMG-CoA reductase (metabolic target), GSK-3β (neurodegeneration and diabetes target), and MAO-A (neuropsychiatric target) [REFS-1, REFS-2, REFS-3; Section 3 Evidence Item 4]. This unique tri-target profile makes pannorin a high-value tool compound for polypharmacology studies exploring the molecular intersection of cholesterol metabolism, glycogen synthase signaling, and monoamine catabolism, particularly in the context of multi-factorial diseases where single-target agents have failed.

Quote Request

Request a Quote for Pannorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.